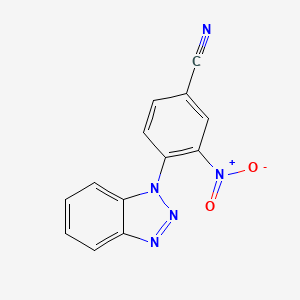

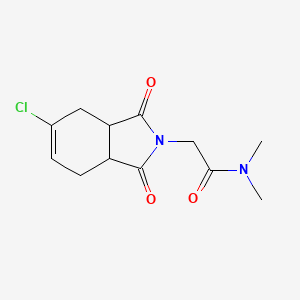

![molecular formula C22H24N6O B5504349 N-(5-methyl-2-pyridinyl)-6-[4-(phenylacetyl)-1-piperazinyl]-3-pyridazinamine](/img/structure/B5504349.png)

N-(5-methyl-2-pyridinyl)-6-[4-(phenylacetyl)-1-piperazinyl]-3-pyridazinamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related pyridazinone compounds involves multiple steps, including condensation, cycloalkylation, and nucleophilic substitution reactions. For example, the synthesis of thieno[2,3-c]pyridazines and related derivatives is achieved by condensing 4-cyano-5,6-dimethyl-3-pyridazinone with aromatic aldehydes, followed by various reactions including refluxing with phosphorus oxychloride, reacting with thiourea, and cycloalkylation with halocompounds in the presence of sodium methoxide (Gaby et al., 2003). These synthetic routes highlight the complexity and versatility in synthesizing pyridazine-based compounds.

Molecular Structure Analysis

The molecular structure of compounds closely related to "N-(5-methyl-2-pyridinyl)-6-[4-(phenylacetyl)-1-piperazinyl]-3-pyridazinamine" has been elucidated using X-ray diffraction methods. Studies on anticonvulsant compounds have shown that the inclination of the phenyl ring and the delocalization of the piperidine nitrogen lone pair towards the middle heterocycle are crucial structural features (Georges et al., 1989). These findings provide insights into the electronic and structural characteristics essential for the biological activity of these molecules.

Chemical Reactions and Properties

The chemical reactivity of pyridazinone derivatives encompasses a broad range of reactions, including cycloadditions, nucleophilic substitutions, and carbonylation reactions at a C−H bond. For instance, N-(2-pyridinyl)piperazines have been shown to undergo a novel carbonylation reaction involving dehydrogenation and carbonylation at a C−H bond, influenced by electronic factors (Ishii et al., 1997). These reactions underscore the complex chemical behavior and potential utility of such compounds in organic synthesis and potential applications.

科学的研究の応用

Synthesis and Pharmacological Properties

The synthesis of analogues, including N-(5-methyl-2-pyridinyl)-6-[4-(phenylacetyl)-1-piperazinyl]-3-pyridazinamine, aims to discover more potent and selective antithrombotic drugs. These compounds, synthesized through various chemical reactions, have shown effectiveness against platelet aggregation induced by ADP in vitro, with one compound demonstrating the most potent activity among synthesized titles (Dong, 2003).

Brain-Specific Delivery Systems

Radioiodinated phenylamines attached to dihydropyridine carriers, closely related to the structure of interest, have been evaluated for their potential in brain-specific delivery of radiopharmaceuticals. These compounds showed good brain uptake and favorable brain to blood ratios in rats, demonstrating the technique's usefulness for measuring cerebral blood perfusion (Tedjamulia et al., 1985).

Herbicide Action Modes

Substituted pyridazinone compounds, related to the chemical , have been studied for their herbicidal properties, showing inhibition of photosynthesis and the Hill reaction in barley. These actions account for the phytotoxicity of such compounds, offering insight into their modes of action as herbicides (Hilton et al., 1969).

Anti-inflammatory and Analgesic Activities

Derivatives of pyridazinone, which share a structural framework with N-(5-methyl-2-pyridinyl)-6-[4-(phenylacetyl)-1-piperazinyl]-3-pyridazinamine, have been synthesized and evaluated for their analgesic and anti-inflammatory activities. Among these, specific compounds demonstrated promising analgesic and anti-inflammatory effects without inducing gastric ulcerogenic effects, indicating their potential for medical applications (Gökçe et al., 2005).

Antineoplastic Properties

The metabolism of flumatinib, a compound with a similar chemical structure, has been studied in chronic myelogenous leukemia patients. Understanding its metabolic pathways, including N-demethylation and hydroxylation, provides valuable insights into the development of effective antineoplastic agents (Gong et al., 2010).

特性

IUPAC Name |

1-[4-[6-[(5-methylpyridin-2-yl)amino]pyridazin-3-yl]piperazin-1-yl]-2-phenylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N6O/c1-17-7-8-19(23-16-17)24-20-9-10-21(26-25-20)27-11-13-28(14-12-27)22(29)15-18-5-3-2-4-6-18/h2-10,16H,11-15H2,1H3,(H,23,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCRBBDXUAQHYOJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)NC2=NN=C(C=C2)N3CCN(CC3)C(=O)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide](/img/structure/B5504267.png)

![2-[5-(4-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-hydroxyphenyl)acetamide](/img/structure/B5504272.png)

![4-(diethylamino)-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B5504276.png)

![9-[3-(2-aminoethyl)benzyl]-2-cyclopropyl-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride](/img/structure/B5504289.png)

![5-[(3,4-dimethylphenoxy)methyl]-4-methyl-2-(4-morpholinylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5504323.png)

![N-[4-(cyclopentyloxy)phenyl]-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamide](/img/structure/B5504327.png)

![2-allyl-3-oxo-N-(2-thienylmethyl)-2,9-diazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5504328.png)

![3-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)butanamide hydrochloride](/img/structure/B5504341.png)

![(3S)-N,N-dimethyl-1-[2-(methylthio)pyrimidin-4-yl]azepan-3-amine](/img/structure/B5504356.png)